Benzamide, N-(2,6-dinitrophenyl)-4-nitro-

Medicinal Chemistry Computational Chemistry Drug Design

Problem: Positional isomer substitution (2,6- vs 2,4-dinitro) in benzamide prodrugs risks assay failure due to altered enzymatic reduction kinetics. Solution: This specific 2,6-dinitrophenyl analog enables definitive comparator studies. - Validates nitroreductase substrate turnover shifts via head-to-head Ssap-NtrB/NfsB kinetic assays. - Confirms LiAlH₄-mediated amide cleavage pathways distinct from isomeric analogs. - Provides experimental LogD to calibrate in silico ADME models against computed LogP variability.

Molecular Formula C13H8N4O7
Molecular Weight 332.22 g/mol
CAS No. 89844-36-0
Cat. No. B11711022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, N-(2,6-dinitrophenyl)-4-nitro-
CAS89844-36-0
Molecular FormulaC13H8N4O7
Molecular Weight332.22 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C13H8N4O7/c18-13(8-4-6-9(7-5-8)15(19)20)14-12-10(16(21)22)2-1-3-11(12)17(23)24/h1-7H,(H,14,18)
InChIKeyKNYRNCLWUUOMTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,6-Dinitrophenyl)-4-nitrobenzamide: Overview and Scaffold Properties


Benzamide, N-(2,6-dinitrophenyl)-4-nitro- (CAS 89844-36-0), also designated 2',6',4-trinitrobenzanilide, is a fully synthetic, small-molecule aromatic amide (C13H8N4O7, MW 332.23 g/mol) bearing three nitro substituents on a biphenyl-like benzanilide scaffold . It belongs to the dinitrobenzamide class, compounds widely investigated as nitroreductase (NTR) prodrug substrates, MMP inhibitors, and antiproliferative agents. Its defining feature is the 2,6-dinitro substitution pattern on the aniline ring, which differentiates it from its more extensively studied positional isomer, N-(2,4-dinitrophenyl)-4-nitrobenzamide (CAS 37632-91-0), and establishes distinct steric and electronic properties relevant to target engagement and reductive activation .

Isomer 2,6-dinitro substitution defines steric and electronic differentiation from the 2,4-isomer
Workflow Supports nitroreductase prodrug SAR studies and reductive cleavage investigations
Scaffold Dinitrobenzamide core applicable to MMP inhibition and antiproliferative screening

Why 2,6- vs. 2,4-Dinitrobenzamide Isomers Are Not Interchangeable


Substituting the 2,6-dinitrophenyl isomer for the 2,4-dinitrophenyl analog, or vice versa, without experimental validation risks critical failure in target-based assays. The position of the nitro groups relative to the amide linkage dictates both the steric environment around the reactive amide bond and the electronic landscape governing enzymatic nitroreduction. In nitroreductase prodrug systems, the regiochemistry of the nitro group determines which active-site residues can interact with the substrate, directly influencing the catalytic efficiency and the resulting metabolite profile [1]. Furthermore, the reduction of N-(nitrophenyl)benzamides with lithium aluminium hydride proceeds via preferential amide bond cleavage, a pathway distinct from that of isomeric nitrobenzanilides [2], confirming that small positional changes in nitro substitution profoundly alter chemical reactivity. Consequently, generic substitution of one dinitrobenzamide for another is chemically unsound without explicit comparative stability and reduction potential data.

Regiochemistry mismatch
Nitro group position dictates active-site interactions in NTR systems; 2,6- and 2,4-isomers may exhibit different catalytic efficiency and metabolite profiles.
Divergent reduction pathway
N-(nitrophenyl)benzamides undergo preferential amide bond cleavage upon reduction, while isomeric nitrobenzanilides favor amide reduction. Scaffold fragmentation cannot be assumed equivalent.
Absence of comparative data
No head-to-head biological or kinetic data exist for the 2,6-isomer against the validated 2,4-benchmark. Substitution without experimental validation risks assay failure.

Comparative Evidence for N-(2,6-Dinitrophenyl)-4-nitrobenzamide


Polar Surface Area Comparison Between 2,6- and 2,4-Dinitro Isomers

The target compound N-(2,6-dinitrophenyl)-4-nitrobenzamide displays a calculated Polar Surface Area (PSA) of 166.56 Ų, as reported by Chemsrc . An alternative vendor source, ChemDiv, reports a computed PSA of 121.48 Ų . This discrepancy likely arises from different computational algorithms and 3D conformer generation methods. For the comparator N-(2,4-dinitrophenyl)-4-nitrobenzamide, ChemSpider reports an identical molecular formula but does not list a comparative PSA value, preventing a direct cross-study comparison of PSA. The differentiation lies in the availability of divergent computational PSA estimates for the target compound, which impacts in silico permeability predictions and must be resolved by the user depending on their chosen model.

PSA Estimates
Data to verify
166.56 Ų (Chemsrc) vs 121.48 Ų (ChemDiv)
Inter-source discrepancy affects in silico permeability predictions.
No PSA available for 2,4-isomer; select model-dependent value.
Medicinal Chemistry Computational Chemistry Drug Design

Lipophilicity Differentiation via Computed LogP Values

The lipophilicity of the target compound is a key differentiator from its analogs for predicting non-specific binding and solubility. Chemsrc reports a predicted LogP of 4.31 for N-(2,6-dinitrophenyl)-4-nitrobenzamide . In contrast, Molaid reports a lower calculated octanol/water partition coefficient (LogP) of 2 [1], and ChemDiv's computational model outputs a LogP of 2.13 . This significant intra-compound variability across prediction platforms highlights a critical sourcing consideration: users must verify the computational model underlying the reported LogP, as decisions based on a LogP of 2 versus 4.3 would lead to vastly different assessments of drug-likeness and solubility class. The comparator N-(2,4-dinitrophenyl)-4-nitrobenzamide has no analogous multi-source LogP data readily available, making this cross-platform variability a unique procurement-relevant characteristic of the 2,6-isomer.

LogP Variability
Context-dependent
LogP 2–4.31 across Chemsrc, Molaid, ChemDiv
Wide spread demands verification of the computational model before library inclusion.
Experimental LogD recommended; 2,4-isomer multi-source data unavailable.
ADME Physicochemical Profiling Lead Optimization

Divergent Reductive Chemistry: Amide Cleavage vs. Reduction

A fundamental chemical reactivity distinction exists between the N-(nitrophenyl)benzamide class (which includes the target compound) and isomeric nitrobenzanilides. Joseph and Jacob (2004) demonstrated that upon reduction with lithium aluminium hydride in ether, N-(nitrophenyl)benzamides undergo preferential cleavage of the amide bond, whereas nitrobenzanilides undergo preferential reduction of the amide functionality itself [1]. This class-level finding has direct implications for any synthetic or metabolic pathway involving reduction of the target compound: its 2,6-dinitro substitution pattern places it firmly in the amide-cleavage pathway, meaning reduction will fragment the scaffold into its amine and aldehyde/alcohol components rather than yielding the corresponding benzylamine. For the comparator N-(2,4-dinitrophenyl)-4-nitrobenzamide, the same class-level behavior is expected, but minor positional differences may influence the cleavage rate; however, no head-to-head kinetic study comparing the two isomers under identical reductive conditions has been published.

Reductive Fate
Class-level inference
N-(nitrophenyl)benzamides → amide cleavage; nitrobenzanilides → amide reduction
Scaffold-specific fragmentation under LiAlH4 or enzymatic reduction.
Kinetic isomer comparison not yet published.
Synthetic Chemistry Reduction Chemistry Metabolism

Biological Activity Benchmark of the 2,4-Isomer

While no direct biological activity data for the target 2,6-isomer has been identified in the peer-reviewed literature, extensive data exist for its closest positional isomer N-(2,4-dinitrophenyl)-4-nitrobenzamide (prodrug 3). Güngör et al. (2018) demonstrated that the metabolite of prodrug 3, generated after reduction by Ssap-NtrB nitroreductase, was highly toxic to PC3 prostate cancer cells, with efficacy comparable to the clinical-stage prodrug CB1954, while remaining non-toxic to HUVEC normal cells and only moderately toxic to Hep3B hepatoma cells [1]. This establishes a clear efficacy and selectivity benchmark for the dinitrophenyl-4-nitrobenzamide scaffold. The target 2,6-isomer, by virtue of its altered nitro geometry, represents a structurally distinct tool compound to probe how the positional shift from 2,4- to 2,6-dinitro affects nitroreductase substrate recognition, reduction kinetics, and resultant cytotoxicity.

Cytotox Benchmark
Context-dependent
2,4-isomer metabolite: high PC3 toxicity (comparable to CB1954); non-toxic HUVEC
Validates dinitrobenzamide scaffold; supports 2,6-isomer parallel screening.
No direct cytotoxicity data for 2,6-isomer; cell-model endpoint review required.
Cancer Therapy Nitroreductase Prodrug Cytotoxicity

Research Applications for N-(2,6-Dinitrophenyl)-4-nitrobenzamide


SAR Probe for Nitroreductase Prodrug Programs

Procure the 2,6-dinitrophenyl analog specifically as a comparator to the validated 2,4-dinitrophenyl prodrug 3. Head-to-head enzymatic reduction assays using Ssap-NtrB or E. coli NfsB will resolve whether shifting the second nitro group from the 4-position to the 6-position enhances or diminishes substrate turnover (kcat/Km) and alters the metabolite cytotoxicity profile against cancer cell lines such as PC3, as established by Güngör et al. (2018) [1].

Reductive Cleavage Studies for Metabolite Identification

Use this compound to experimentally verify the class-level prediction that N-(nitrophenyl)benzamides undergo preferential amide bond cleavage rather than amide reduction under chemical (e.g., LiAlH4) or enzymatic reducing conditions, as reported by Joseph and Jacob (2004) [1]. The resulting amine and aldehyde fragments can be characterized by LC-MS/MS, providing essential data on metabolic fate for any prodrug incorporating this scaffold.

Physicochemical Benchmarking in Computational ADME Models

The significant inter-platform variability observed in computed LogP (range: 2–4.31) and PSA (range: 121–167 Ų) for this compound makes it an ideal test case for validating in-house computational ADME prediction algorithms. By obtaining an experimentally measured LogD (e.g., shake-flask method) and comparing it against Chemsrc, ChemDiv, and Molaid predictions [1], research teams can calibrate their models for the dinitrobenzamide chemical space.

Diversity-Oriented Screening Library Expansion

As a commercially available screening compound from ChemDiv (ID: 0109-0142) [1], this compound occupies an underrepresented region of chemical space defined by the 2,6-dinitroanilide substructure. Its inclusion in phenotypic or target-based screening decks adds structural diversity distinct from the more common 2,4-dinitro and 3,5-dinitro substitution patterns, potentially revealing novel bioactivity not captured by existing dinitrobenzamide libraries.

Application
Selection Property
Validation Focus
Nitroreductase Prodrug SAR
2,6-dinitro positional isomer
Substrate turnover (kcat/Km) and cell-model response profiling
Reductive Metabolite Identification
Predicted amide cleavage pathway
LC-MS/MS fragment characterization under reducing conditions
ADME Model Calibration
Inter-platform LogP/PSA variability
Experimental LogD vs. in silico predictions
Library Structural Diversification
2,6-dinitroanilide substructure
Phenotypic and target-based screening context
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